molecular formula C20H25N3O B11326159 N-(2-cyano-3,3-diethyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide

N-(2-cyano-3,3-diethyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B11326159
M. Wt: 323.4 g/mol
InChI Key: UZNYYKCGXQKJNS-UHFFFAOYSA-N
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Description

N-(2-cyano-3,3-diethyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthalene core substituted with cyano and diethyl groups, linked to a pyrrolidine carboxamide moiety. Its distinct chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-3,3-diethyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactions, where reactants are continuously fed into a reactor and products are continuously removed, allowing for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-3,3-diethyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce amines or alcohols. Substitution reactions could result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(2-cyano-3,3-diethyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-cyano-3,3-diethyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and naphthalene-based compounds. Examples include:

Uniqueness

What sets N-(2-cyano-3,3-diethyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide apart from similar compounds is its specific combination of functional groups and structural features. This unique structure allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2-cyano-3,3-diethyl-4H-naphthalen-1-yl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C20H25N3O/c1-3-20(4-2)13-15-9-5-6-10-16(15)18(17(20)14-21)22-19(24)23-11-7-8-12-23/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H,22,24)

InChI Key

UZNYYKCGXQKJNS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C(=C1C#N)NC(=O)N3CCCC3)CC

Origin of Product

United States

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